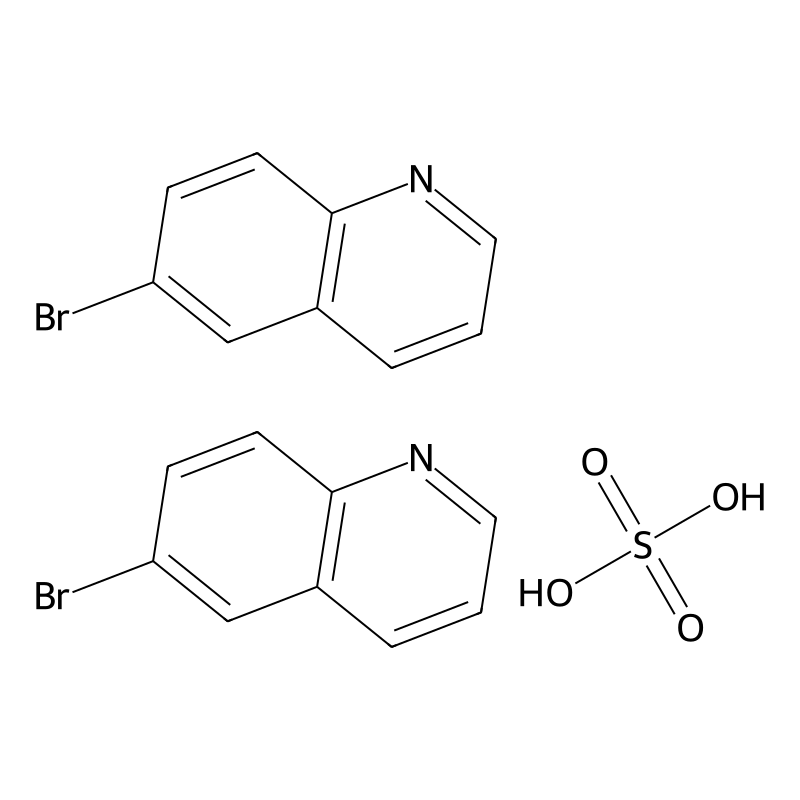

Bis(6-Bromoquinoline)sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Protein Gel Staining: Bis(6-Bromoquinoline)sulfate can be used as a stain for proteins in polyacrylamide gels []. This technique is a common method for separating and visualizing proteins based on their size and electrical properties. By staining the gel with Bis(6-Bromoquinoline)sulfate, researchers can identify the location and relative abundance of different proteins in a sample.

Bis(6-Bromoquinoline)sulfate is a chemical compound with the molecular formula and a molecular weight of 514.19 g/mol. This compound features two 6-bromoquinoline moieties linked through a sulfate group, which enhances its solubility and reactivity compared to its parent quinoline derivatives. The compound is identified by its Chemical Abstracts Service number 1072944-78-5 and is recognized for its potential applications in medicinal chemistry and organic synthesis .

- Nitration Reactions: The presence of the bromo substituent allows for electrophilic aromatic substitution, enabling the introduction of nitro groups at various positions on the quinoline ring .

- Oxidation Reactions: Quinoline derivatives can undergo oxidation to form corresponding quinone structures, which may have enhanced biological activity .

- Coupling Reactions: The compound can act as a coupling reagent in organic synthesis, facilitating the formation of complex organic molecules .

Research indicates that bis(6-Bromoquinoline)sulfate and its derivatives exhibit significant biological activities, particularly in the field of medicinal chemistry. Some noted activities include:

- Antimicrobial Properties: Compounds derived from 6-bromoquinoline have shown effectiveness against various bacterial strains, suggesting potential as antimicrobial agents .

- Anticancer Activity: Studies have suggested that certain quinoline derivatives may inhibit cancer cell proliferation, making them candidates for anticancer drug development .

- Enzyme Inhibition: Some derivatives have been investigated for their ability to inhibit specific enzymes, which could be beneficial in treating diseases linked to enzyme dysregulation .

The synthesis of bis(6-Bromoquinoline)sulfate can be achieved through several methods, typically involving the following steps:

- Synthesis of 6-Bromoquinoline: This can be accomplished by brominating quinoline or through the reaction of bromoaniline with appropriate reagents .

- Formation of Bis(6-Bromoquinoline): Two equivalents of 6-bromoquinoline are reacted with sulfuric acid or another sulfate source to form the bis compound.

- Purification: The product is usually purified through recrystallization or chromatography to obtain a high-purity compound suitable for further applications .

Bis(6-Bromoquinoline)sulfate has several notable applications:

- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical research .

- Medicinal Chemistry: Its derivatives are explored for potential therapeutic effects, especially in antimicrobial and anticancer research .

- Material Science: The compound may also find applications in materials science due to its unique electronic properties derived from the quinoline structure .

Studies focusing on bis(6-Bromoquinoline)sulfate often emphasize its interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to:

- Binding Affinity Studies: Investigating how well bis(6-Bromoquinoline)sulfate binds to target proteins can provide insights into its mechanism of action and potential therapeutic uses.

- Mechanistic Studies: Understanding how this compound interacts at the molecular level helps elucidate its biological effects and guides further drug design efforts.

Several compounds share structural similarities with bis(6-Bromoquinoline)sulfate. These include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 6-Bromoquinoline | Single bromo-substituted quinoline | Base structure for many derivatives |

| 8-Bromoquinoline | Bromo substitution at position eight | Different biological activity profile |

| 5-Bromoquinolone | Contains a carbonyl group at position five | Potentially different reactivity and solubility |

| 4-Bromobenzylamine | Aromatic amine with bromine substitution | Used in different synthetic pathways |

The uniqueness of bis(6-Bromoquinoline)sulfate lies in its dual bromo-substitution combined with the sulfate moiety, which enhances solubility and reactivity compared to other bromoquinolines. This structural feature may contribute to distinct biological activities and applications not observed in other similar compounds.

Traditional Synthetic Routes

Synthesis from 6-Bromoquinoline Precursors

The synthesis of bis(6-bromoquinoline)sulfate primarily relies on the initial preparation of 6-bromoquinoline, which serves as the fundamental building block. The most established approach involves the direct bromination of quinoline or its derivatives, followed by sulfate salt formation.

Direct Bromination of Quinoline

The synthesis of 6-bromoquinoline can be achieved through several bromination methods. The most straightforward route involves the electrophilic aromatic substitution of quinoline using molecular bromine [1]. In this process, quinoline is treated with bromine in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction typically proceeds at temperatures between 0°C and 75°C, with yields ranging from 72% to 95% depending on the specific conditions employed [2].

A more selective approach utilizes the phosphorus tribromide (PBr₃) method, where quinolin-4-ol is treated with phosphorus tribromide in dry N,N-dimethylformamide (DMF) at room temperature [3]. This method offers the advantage of higher selectivity and yields up to 88% of the desired product. The reaction mechanism involves the initial protonation of the hydroxyl group by in situ generated hydrogen bromide, followed by nucleophilic displacement by bromide ion.

Synthesis via Substituted Anilines

An alternative approach involves the synthesis of 6-bromoquinoline through the Skraup synthesis using 4-bromoaniline as the starting material [4]. This method involves heating 4-bromoaniline with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent such as arsenic pentoxide or nitrobenzene. The reaction typically occurs at temperatures around 200°C for 3 hours, yielding 6-bromoquinoline with a yield of approximately 81% .

The mechanism proceeds through the initial dehydration of glycerol to form acrolein, followed by the Michael addition of 4-bromoaniline to acrolein. Subsequent cyclization and oxidation steps lead to the formation of the desired 6-bromoquinoline product.

Sulfation Reactions and Mechanisms

The formation of bis(6-bromoquinoline)sulfate involves the reaction of 6-bromoquinoline with sulfuric acid to form the corresponding sulfate salt. This process represents a classic acid-base reaction where the nitrogen atom of the quinoline ring acts as a Lewis base, accepting a proton from sulfuric acid.

Sulfate Salt Formation Mechanism

The sulfation reaction follows a straightforward protonation mechanism [6]. The lone pair electrons on the nitrogen atom of the quinoline ring interact with the acidic proton of sulfuric acid, forming a quinolinium cation. The stoichiometry requires two equivalents of 6-bromoquinoline to react with one equivalent of sulfuric acid, producing the bis(6-bromoquinoline)sulfate salt with the molecular formula C₁₈H₁₄Br₂N₂O₄S [7].

The reaction can be represented as follows:

2 C₉H₆BrN + H₂SO₄ → (C₉H₇BrN)₂SO₄

Reaction Conditions and Optimization

The sulfation reaction is typically conducted in aqueous or alcoholic media at moderate temperatures. The optimal conditions involve dissolving 6-bromoquinoline in ethanol or methanol, followed by the slow addition of dilute sulfuric acid at temperatures between 40°C and 60°C [8]. The reaction proceeds smoothly with complete conversion typically achieved within 2 hours.

The pH of the reaction medium plays a crucial role in the efficiency of sulfate salt formation. Acidic conditions (pH 2-4) favor the protonation of the quinoline nitrogen, while strongly acidic conditions may lead to side reactions or decomposition of the product [9].

Optimization of Reaction Parameters

The optimization of reaction parameters is essential for achieving high yields and purity of bis(6-bromoquinoline)sulfate. Several key factors influence the reaction outcome, including temperature, concentration, stoichiometry, and reaction time.

Temperature Optimization

Temperature control is critical for both the bromination and sulfation steps. For the bromination reaction, temperatures between 0°C and 75°C provide optimal results [10]. Lower temperatures favor selectivity but may result in incomplete conversion, while higher temperatures can lead to over-bromination and formation of dibrominated products. The optimal temperature range for most bromination reactions is 20-30°C, which provides a good balance between reaction rate and selectivity.

For the sulfation step, temperatures between 40°C and 60°C are preferred [11]. These conditions ensure complete protonation of the quinoline nitrogen while minimizing thermal decomposition of the product. Higher temperatures may lead to dehydration reactions or thermal decomposition of the sulfate salt.

Stoichiometric Considerations

The stoichiometry of the bromination reaction significantly affects the product distribution. Using 1.1 to 2.1 equivalents of bromine relative to quinoline ensures complete conversion while minimizing over-bromination [12]. Excess brominating agent is often necessary to drive the reaction to completion, but excessive amounts can lead to the formation of dibrominated byproducts.

For the sulfation reaction, the stoichiometry requires precisely 0.5 equivalents of sulfuric acid relative to 6-bromoquinoline to form the bis-salt. Using excess sulfuric acid can lead to the formation of the monosulfate salt or other side products [13].

Solvent Selection and Concentration Effects

The choice of solvent significantly impacts both the reaction rate and product selectivity. Polar aprotic solvents such as acetonitrile, DMF, or dichloromethane are preferred for bromination reactions [14]. These solvents stabilize the intermediate carbocation species and facilitate the electrophilic substitution reaction.

For the sulfation reaction, protic solvents such as ethanol or methanol are preferred, as they can stabilize the ionic products through hydrogen bonding . The concentration of reactants also affects the reaction rate and selectivity. Moderate concentrations (0.1-0.5 M) typically provide optimal results by ensuring adequate mixing while preventing side reactions.

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions and improving yields. The application of microwave irradiation to quinoline synthesis has shown significant advantages over conventional heating methods.

Microwave-Enhanced Bromination

Microwave-assisted bromination of quinoline derivatives offers several advantages, including reduced reaction times, improved yields, and enhanced selectivity [16]. The microwave energy provides rapid and uniform heating, which can lead to more controlled reaction conditions and reduced formation of side products.

Studies have shown that microwave-assisted bromination of quinoline can be completed in 30 minutes to 2 hours, compared to 4-24 hours required for conventional heating [17]. The yields are typically improved by 10-20% compared to traditional methods, with reduced formation of dibrominated byproducts.

Microwave-Assisted Sulfation

The sulfation reaction can also benefit from microwave assistance. The rapid heating provided by microwave irradiation can accelerate the protonation reaction and improve the overall efficiency of salt formation [18]. The reaction time can be reduced from several hours to 30-60 minutes while maintaining high yields and purity.

Optimization of Microwave Parameters

The optimization of microwave parameters is crucial for achieving optimal results. Key parameters include power level, temperature, and irradiation time. Typical conditions involve microwave irradiation at 100-300 watts, temperatures between 80-120°C, and irradiation times of 5-60 minutes .

The use of microwave-transparent solvents is essential for efficient energy transfer. Solvents such as acetonitrile, DMF, or ethanol are preferred, while solvents with high microwave absorption should be avoided to prevent overheating [20].

Green Chemistry Applications

The development of environmentally friendly synthetic methods has become increasingly important in modern organic chemistry. Green chemistry principles emphasize the reduction of waste, use of renewable resources, and minimization of environmental impact.

Solvent-Free Synthesis

Solvent-free synthesis represents an important green chemistry approach for quinoline synthesis. Several methods have been developed for the preparation of brominated quinolines without the use of organic solvents [21]. These methods typically involve the use of solid-supported reagents or ionic liquids as reaction media.

The use of ionic liquids as both solvent and catalyst has shown promising results for quinoline synthesis. Ionic liquids such as 1-butyl-3-methylimidazolium hydrogen sulfate [bmim]HSO₄ have been successfully employed as catalysts for the Friedländer quinoline synthesis [22]. These systems offer the advantages of easy recyclability, reduced environmental impact, and improved selectivity.

Catalyst-Free Methods

The development of catalyst-free methods represents another important aspect of green chemistry. Several catalyst-free approaches have been reported for quinoline synthesis, including the use of molecular iodine as a mild oxidizing agent [23]. These methods eliminate the need for expensive metal catalysts and reduce the environmental impact of the synthesis.

Water-Based Synthesis

The use of water as a reaction medium has gained increasing attention in green chemistry. Water-based synthesis methods for quinoline derivatives have been developed, offering the advantages of reduced toxicity, lower cost, and environmental friendliness [24]. These methods typically involve the use of water-soluble catalysts or surfactants to facilitate the reaction.

Renewable Feedstocks

The integration of renewable feedstocks in quinoline synthesis represents a significant advancement in green chemistry. Biomass-derived starting materials such as lignin-derived aromatic aldehydes can be used as precursors for quinoline synthesis [25]. This approach reduces reliance on petroleum-based feedstocks and contributes to the development of sustainable synthetic methods.

Purification and Isolation Techniques

The purification and isolation of bis(6-bromoquinoline)sulfate require careful attention to the specific properties of the compound and the presence of potential impurities.

Crystallization Methods

Crystallization represents the most commonly employed method for purifying bis(6-bromoquinoline)sulfate. The compound exhibits good solubility in polar solvents such as ethanol, methanol, and water, making these solvents suitable for recrystallization.

Solvent Selection for Crystallization

The choice of crystallization solvent is crucial for obtaining high-purity products. Methanol and ethanol are preferred solvents due to their ability to dissolve the compound at elevated temperatures while allowing controlled precipitation upon cooling [26]. The solubility of bis(6-bromoquinoline)sulfate in these solvents decreases significantly with temperature, facilitating efficient crystallization.

Mixed solvent systems can also be employed to optimize the crystallization process. A combination of methanol and water (70:30 to 90:10 v/v) has been found to provide excellent results for the purification of quinoline sulfate salts [27]. The addition of water reduces the solubility of the compound and promotes crystal formation.

Crystallization Procedures

The crystallization process typically involves dissolving the crude product in the minimum amount of hot solvent, followed by slow cooling to room temperature and further cooling to 0-5°C [28]. The slow cooling rate is essential for obtaining well-formed crystals and minimizing the incorporation of impurities.

The crystals can be further purified by washing with cold solvent to remove surface impurities. The washing process should be conducted carefully to avoid dissolution of the product. Cold methanol or ethanol is typically used for washing, followed by drying under vacuum at room temperature.

Polymorphism Considerations

Bis(6-bromoquinoline)sulfate may exhibit polymorphism, which can affect its physical properties and stability. Different crystal forms may have different solubilities, melting points, and chemical stabilities [29]. The control of crystallization conditions, including temperature, solvent, and cooling rate, can influence the polymorphic form obtained.

Chromatographic Purification Strategies

Chromatographic methods provide an alternative approach for purifying bis(6-bromoquinoline)sulfate, particularly when high purity is required or when crystallization is not feasible.

Column Chromatography

Silica gel column chromatography can be employed for the purification of quinoline derivatives. The compound typically exhibits moderate to high retention on silica gel, allowing for effective separation from impurities [30]. The choice of eluent system is crucial for achieving good separation. Typical eluent systems include dichloromethane/methanol (95:5 to 80:20 v/v) or ethyl acetate/hexane gradients.

The loading capacity of the column should be optimized to avoid overloading, which can lead to poor separation and reduced recovery. Typically, the sample load should not exceed 2-5% of the column bed weight for optimal results.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a more sophisticated approach for purification, particularly for analytical-scale preparations. Reverse-phase HPLC using C₁₈ columns with water/acetonitrile gradients has been successfully employed for the purification of quinoline sulfate salts [31]. The method offers high resolution and can effectively remove closely related impurities.

The optimization of HPLC conditions involves adjusting the mobile phase composition, flow rate, and column temperature. Typical conditions include a mobile phase gradient from 10% to 90% acetonitrile in water over 20-30 minutes, with a flow rate of 1-2 mL/min [32].

Counter-Current Chromatography

Counter-current chromatography (CCC) has been successfully applied to the purification of quinoline compounds. This method offers the advantage of no solid support, eliminating the risk of irreversible adsorption and sample loss [33]. The technique has been used for the preparative separation of quinoline derivatives with excellent recovery rates.

The optimization of CCC conditions involves selecting appropriate solvent systems and operating parameters. Typical solvent systems include n-butanol/water/acetic acid or tert-butyl methyl ether/acetonitrile/water systems [34].

Industrial Scale Production Considerations

The industrial production of bis(6-bromoquinoline)sulfate requires careful consideration of process economics, safety, environmental impact, and product quality.

Process Design and Scale-Up

The scale-up of bis(6-bromoquinoline)sulfate production from laboratory to industrial scale involves several critical considerations. The process design must ensure consistent product quality, maximize yield, and minimize production costs while maintaining safety and environmental compliance.

Batch vs. Continuous Processing

The choice between batch and continuous processing depends on several factors, including production volume, product demand patterns, and process complexity. Batch processing is typically preferred for specialty chemicals with moderate production volumes, as it offers greater flexibility and easier process control [35].

For bis(6-bromoquinoline)sulfate production, batch processing is generally more suitable due to the moderate production volumes and the need for careful control of reaction conditions. The batch size can be optimized to achieve efficient equipment utilization while maintaining product quality [36].

Equipment Selection and Design

The selection of appropriate equipment is crucial for successful scale-up. The bromination reaction requires corrosion-resistant equipment due to the aggressive nature of bromine. Glass-lined or Hastelloy reactors are typically employed for this purpose [37]. The sulfation reaction can be conducted in standard stainless steel equipment, as the reaction conditions are less aggressive.

Heat transfer considerations are particularly important for the bromination reaction, which is highly exothermic. Adequate cooling capacity must be provided to maintain temperature control and prevent thermal runaway. The use of jacketed reactors with efficient heat transfer surfaces is essential [38].

Process Control and Automation

Industrial production requires robust process control systems to ensure consistent product quality and safe operation. Key parameters that require monitoring and control include temperature, pressure, pH, and reactant concentrations [39]. Automated dosing systems for reagent addition can improve process consistency and reduce operator exposure to hazardous chemicals.

Safety Considerations

The industrial production of bis(6-bromoquinoline)sulfate involves several safety hazards, including the use of bromine, sulfuric acid, and organic solvents. Comprehensive safety measures must be implemented, including proper ventilation systems, emergency shutdown procedures, and personal protective equipment [40].

Fire and explosion hazards must be carefully assessed, particularly when using organic solvents. The use of inert atmospheres and proper electrical equipment classification may be required to minimize ignition risks [41].

Environmental Impact and Waste Management

Industrial production must consider environmental impact and waste management. The bromination reaction may generate hydrogen bromide as a byproduct, which requires proper treatment before disposal. Scrubber systems can be employed to capture and neutralize acidic vapors [42].

Solvent recovery and recycling systems can significantly reduce waste generation and production costs. Distillation systems can be employed to recover and purify solvents for reuse in the process [43].

Quality Control and Analytical Methods

Industrial production requires comprehensive quality control systems to ensure product consistency and compliance with specifications. Analytical methods must be validated and standardized for routine use. High-performance liquid chromatography (HPLC) is typically employed for purity analysis, while nuclear magnetic resonance (NMR) spectroscopy can be used for structural confirmation [44].

In-process monitoring systems can provide real-time feedback on reaction progress and product quality. These systems can include online spectroscopic methods or automated sampling and analysis systems [45].

Economic Considerations

The economic viability of industrial production depends on several factors, including raw material costs, energy consumption, labor costs, and capital investment. Process optimization should focus on maximizing yield while minimizing production costs [46].

The production of bis(6-bromoquinoline)sulfate on an industrial scale of 2000 kg per campaign can be achieved through optimized batch processing with approximately 21 batches of 97.32 kg each, completed over 22.5 days [47]. This production scale provides a good balance between equipment utilization and operational efficiency.

Regulatory Compliance

Industrial production must comply with relevant regulatory requirements, including chemical registration, safety regulations, and environmental permits. The implementation of Good Manufacturing Practices (GMP) may be required for pharmaceutical applications [48].

The documentation and traceability systems must be established to ensure compliance with regulatory requirements and enable effective quality control. This includes batch records, analytical certificates, and change control procedures [49].

Through careful consideration of these factors, the industrial production of bis(6-bromoquinoline)sulfate can be achieved with consistent quality, economic viability, and environmental responsibility. The integration of modern process control systems, green chemistry principles, and advanced purification methods continues to drive improvements in production efficiency and product quality.